molecular formula C10H14N2 B7894440 1-(But-3-yn-1-yl)piperidine-4-carbonitrile

1-(But-3-yn-1-yl)piperidine-4-carbonitrile

カタログ番号: B7894440
分子量: 162.23 g/mol
InChIキー: SJQONSUWADCOOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(But-3-yn-1-yl)piperidine-4-carbonitrile (CAS: 1343445-05-5) is a piperidine derivative featuring a carbonitrile group at the 4-position and a but-3-ynyl substituent at the 1-position of the piperidine ring . Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol. The but-3-ynyl group introduces an alkyne moiety, conferring unique electronic and steric properties. This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery.

特性

IUPAC Name

1-but-3-ynylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-3-6-12-7-4-10(9-11)5-8-12/h1,10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQONSUWADCOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Conditions and Optimization

  • Reagents : Piperidine-4-carbonitrile (1.0 equiv), but-3-yn-1-yl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).

  • Temperature : Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere.

  • Workup : Extraction with dichloromethane (DCM), washing with brine, and drying over MgSO₄.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1 → 2:1 gradient) yields the product in 65–75% purity.

Key Considerations:

  • Base Selection : Strong bases (e.g., NaH) risk deprotonating the alkyne, leading to side reactions. Potassium carbonate balances reactivity and safety.

  • Leaving Group : Tosylates improve reaction efficiency compared to bromides due to better leaving-group ability, albeit at higher cost.

Mitsunobu Reaction for Sterically Challenged Systems

For substrates prone to elimination, the Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Protocol Details

  • Reagents : Piperidine-4-carbonitrile (1.0 equiv), but-3-yn-1-ol (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature.

  • Reaction Time : 6–8 hours.

  • Yield : 50–60% after purification via flash chromatography.

Advantages:

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive functional groups.

Palladium-Catalyzed Coupling for Modular Synthesis

While less common, palladium-mediated strategies enable coupling between piperidine-4-carbonitrile derivatives and terminal alkynes.

Sonogashira Coupling Approach

  • Catalyst System : PdCl₂(PPh₃)₂ (5 mol %), CuI (10 mol %).

  • Base : Triethylamine (3.0 equiv).

  • Substrate : 1-Halopiperidine-4-carbonitrile (e.g., bromide) and but-3-yn-1-ol.

  • Solvent : DMF/water (9:1) at 60°C for 24 hours.

  • Yield : 40–50% after HPLC purification.

Limitations:

  • Requires pre-functionalized piperidine precursors.

  • Lower yields due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Cost Efficiency Scalability
Nucleophilic Alkylation65–7512–24HighIndustrial
Mitsunobu Reaction50–606–8ModerateLab-scale
Sonogashira Coupling40–5024LowNiche

Mechanistic Insights and Side Reactions

Alkylation Pathway

The reaction proceeds via an Sₙ2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of but-3-yn-1-yl bromide. Steric hindrance from the nitrile group necessitates elevated temperatures for sufficient reactivity.

Common Side Reactions

  • Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigated by stoichiometric control.

  • Alkyne Polymerization : Trace acids or metals catalyze alkyne oligomerization. Additives like BHT (butylated hydroxytoluene) suppress this.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/ethyl acetate gradients resolve unreacted starting materials and byproducts.

  • Reverse-Phase HPLC : Methanol/water (70:30) isolates the target compound with >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the piperidine ring protons (δ 2.4–3.1 ppm, multiplet) and alkyne proton (δ 2.8–3.0 ppm, triplet).

  • ¹³C NMR : Nitrile carbon (δ 118–120 ppm), alkyne carbons (δ 70–85 ppm).

  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch), ~2100 cm⁻¹ (C≡C stretch).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Catalyst Recycling : Palladium recovery systems minimize waste.

  • In-line Analytics : FTIR and UV monitors ensure real-time quality control.

化学反応の分析

Types of Reactions

1-(But-3-yn-1-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group or the cyano group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

科学的研究の応用

1-(But-3-yn-1-yl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The but-3-yn-1-yl group can participate in covalent bonding with target proteins, while the cyano group can engage in hydrogen bonding or other interactions.

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares 1-(But-3-yn-1-yl)piperidine-4-carbonitrile with structurally related piperidine-4-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Diversity and Structural Features

Compound Name Substituent at Piperidine-1 Position Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
1-(But-3-yn-1-yl)piperidine-4-carbonitrile But-3-ynyl (alkyne chain) Alkyne, nitrile C₁₀H₁₄N₂ 162.23
1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile Bromoisothiazolopyridine (heterocyclic) Bromine, heterocycle, nitrile C₁₂H₁₁BrN₄S 322.9961
1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile 4-Oxopentyl + trifluoromethylphenyl Ketone, CF₃, nitrile C₁₈H₂₁F₃N₂O 338.37
1-(2-Hydroxyethyl)piperidine-4-carbonitrile 2-Hydroxyethyl Hydroxyl, nitrile C₈H₁₄N₂O 154.21
1-(2-Aminophenyl)piperidine-4-carbonitrile 2-Aminophenyl Aromatic amine, nitrile C₁₂H₁₅N₃ 201.27
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile 4-(Trifluoromethyl)phenyl CF₃, nitrile C₁₃H₁₃F₃N₂ 262.25
Key Observations:
  • Alkyne vs. Aromatic/Heterocyclic Substituents : The alkyne in the target compound imparts linearity and moderate lipophilicity, contrasting with aromatic (e.g., trifluoromethylphenyl ) or heterocyclic (e.g., bromoisothiazolopyridine ) groups, which enhance π-π stacking or halogen bonding.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in analogs increases metabolic stability and electronegativity, whereas the alkyne may participate in click chemistry or metal-catalyzed reactions.

Physicochemical Properties

Property 1-(But-3-yn-1-yl)piperidine-4-carbonitrile 1-(2-Hydroxyethyl)piperidine-4-carbonitrile 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile
Molecular Weight 162.23 154.21 262.25
Log P (Predicted) ~1.5–2.0* ~0.5–1.0 (due to -OH) ~3.0–3.5 (due to CF₃)
Hydrogen Bond Donors 0 1 (-OH) 0
Polar Surface Area ~30 Ų ~50 Ų ~40 Ų

*Estimated based on alkyne’s hydrophobicity.

Key Observations:
  • The alkyne substituent provides a balance between lipophilicity (Log P ~1.5–2.0) and molecular weight, making the target compound more membrane-permeable than hydroxylated analogs but less lipophilic than CF₃-containing derivatives .
  • The absence of hydrogen bond donors in the target compound may limit solubility in aqueous media compared to hydroxyethyl or aminophenyl analogs.

生物活性

1-(But-3-yn-1-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The biological activity of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in disease pathways. The compound's structure allows it to modulate these targets effectively, which is critical for its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile is essential for optimizing its biological activity. Variations in the piperidine ring and the butynyl side chain can significantly influence the compound's potency and selectivity for specific targets.

Modification Effect on Activity
Increased alkyl chain lengthEnhances lipophilicity and receptor binding affinity
Alteration of functional groupsModifies inhibitory potency against enzymes like MAO-A and MAO-B

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(But-3-yn-1-yl)piperidine derivatives. The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

The compound has shown promise as a neuroprotective agent. Research indicates that it may inhibit monoamine oxidases (MAO-A and MAO-B), which are linked to various neurological disorders. Selective inhibition of these enzymes can lead to therapeutic benefits in conditions like Parkinson's disease and depression.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of 1-(But-3-yn-1-yl)piperidine significantly improved neuronal survival in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : In vitro assays revealed that specific derivatives exhibited MIC values as low as 0.22 μg/mL against resistant bacterial strains, indicating a strong potential for development as new antimicrobial agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example, catalytic resolution using chiral auxiliaries (e.g., dibenzoyl-D-tartaric acid) can improve enantiomeric purity, as demonstrated in the synthesis of structurally related piperidine derivatives . Reaction parameters such as temperature, solvent polarity, and stoichiometry should be systematically varied. Post-synthesis purification via flash column chromatography (e.g., using dichloromethane/acetone gradients) ensures high product purity . Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. What safety protocols are critical when handling 1-(But-3-yn-1-yl)piperidine-4-carbonitrile in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .
  • First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm molecular structure and stereochemistry (e.g., δ = 8.75 ppm for aromatic protons in related compounds) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ calcd: 366.1383, observed: 366.1375) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Combine functional assays (e.g., cAMP inhibition for receptor activity) with biophysical techniques (e.g., SPR for binding kinetics) to validate target engagement .
  • Statistical Analysis : Use factorial design (e.g., 2k^k designs) to isolate variables (e.g., solvent, temperature) contributing to data variability .
  • Replicate Studies : Conduct independent replicates across labs to rule out batch-specific artifacts .

Q. What strategies ensure stability during long-term storage of 1-(But-3-yn-1-yl)piperidine-4-carbonitrile?

  • Methodological Answer :
  • Storage Conditions : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to enhance shelf life .

Q. How can researchers identify and validate novel pharmacological targets for this compound?

  • Methodological Answer :
  • Target Profiling : Use kinase/GPCR screening panels (e.g., Eurofins CEREP) to identify off-target interactions .
  • CRISPR/Cas9 Knockout Models : Validate target specificity by comparing compound activity in wild-type vs. gene-edited cell lines .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to receptors like NOP or cyclin G-associated kinase (GAK) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。